Phenylcarbamic chloride

Overview

Description

Synthesis Analysis

Phenylcarbamic chloride can be synthesized through various reactions, including the coupling of diazotized anilines to α-chloroacetoacetanilide, leading to phenylcarbamoylarylhydrazidic chlorides. These intermediates can further react with nucleophiles, resulting in the substitution of the chlorine atom and forming compounds like oxanilamidrazones, arylazo derivatives, and pyruvanilide phenylhydrazone (Shawali & Osman, 1971).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been determined through various techniques, including X-ray diffraction. These studies reveal the complex structural characteristics of these compounds, providing insight into their reactivity and potential applications in chemical synthesis (Koketsu, Fukuta, & Ishihara, 2002).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, highlighting its versatility. For instance, its reaction with primary or secondary amines forms oxanilamidrazones, demonstrating its role in synthesizing nitrogen-containing compounds. Additionally, its interaction with nucleophiles like NaCN and NaOPh yields arylazo derivatives, indicating its utility in forming varied chemical structures (Shawali & Osman, 1971).

Scientific Research Applications

Pharmacological Evaluation

Phenylcarbamic acid derivatives, including phenylcarbamic chloride variants, have been evaluated for their effects on cardiovascular functions. Kráľová et al. (2018) investigated four derivatives for their antiarrhythmic efficacy and other cardiovascular effects in rats, demonstrating varied efficacies among the compounds, with some showing promise for further pharmacological research (Kráľová et al., 2018).

Therapeutic Potential in Cystic Fibrosis

Sodium 4-phenylbutyrate (4PBA), a derivative, has been investigated for its potential in inducing epithelial CFTR function in cystic fibrosis patients. A clinical trial by Rubenstein and Zeitlin (1998) showed small but significant improvements in CF patients treated with 4PBA, indicating its therapeutic potential (Rubenstein & Zeitlin, 1998).

Insecticide Action Mechanism

Phenylpyrazole insecticides, chemically related to this compound, target the GABA-gated chloride channel in insects. A study by Cole, Nicholson, and Casida (1993) demonstrated how these compounds, including fipronil, act as potent inhibitors of this channel, contributing to their selective toxicity against insects (Cole et al., 1993).

Ophthalmic Application

Benzalkonium chloride, a derivative, has been studied for its effects on epithelial conjunctival cells. De Saint Jean et al. (1999) found that it can induce cell growth arrest and death even at low concentrations, highlighting its potential impact in ophthalmic applications (De Saint Jean et al., 1999).

Electrochemical Applications

In the field of electrochemistry, Scialdone et al. (2008) studied the electrocarboxylation of benzyl chlorides, including this compound, at silver cathodes. Their research provided insights into the influence of operative parameters on the selectivity and efficiency of this process (Scialdone et al., 2008).

Antituberculosis Potential

Derivatives of phenylcarbamic acid have been explored as potential antituberculotics. Waisser and Čižmárik (2012) found that their antimycobacterial activity increased with lipophilicity, and some derivatives showed activity approaching that of established antituberculosis drugs (Waisser & Čižmárik, 2012).

Local Anesthetic Research

Phenylcarbamic acid derivatives have also been studied for their local anesthetic properties. Vegh, Čižmárik, and Hahnenkamp (2006) highlighted the high potency and safe toxicity profile of these derivatives, which could be significant in local anesthetic applications (Vegh et al., 2006).

Safety and Hazards

Phenylcarbamic chloride is considered hazardous . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . It is also recommended to wear respiratory protection and protective gloves/clothing/eye protection/face protection when handling it .

properties

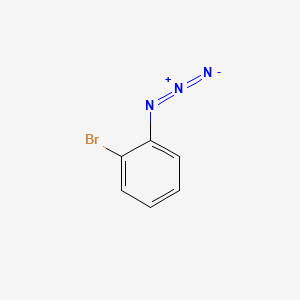

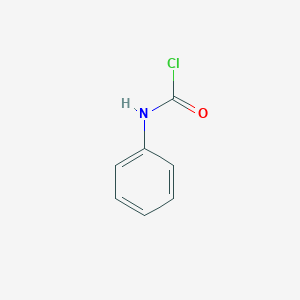

IUPAC Name |

N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUANSGDLZTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2040-76-8 | |

| Record name | N-phenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)